molecular formula C17H19NO5S B281744 N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine

N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine

Numéro de catalogue B281744
Poids moléculaire: 349.4 g/mol
Clé InChI: LJTGJTSUSCETCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine, commonly known as EPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA is a beta-amino acid derivative that has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties.

Mécanisme D'action

The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. EPPA has been found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pro-inflammatory cytokines that play a role in the pathogenesis of various diseases. EPPA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant defense.
Biochemical and Physiological Effects
EPPA has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and protect against neuronal damage. EPPA has also been found to have analgesic effects, suggesting its potential use as a pain reliever.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of EPPA is its potential therapeutic applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of EPPA is its limited solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for the research and development of EPPA. One direction is to further investigate the mechanism of action of the compound, particularly its effects on the Nrf2 pathway. Another direction is to explore the potential use of EPPA in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to determine the efficacy and safety of EPPA as an anticancer agent. Finally, the development of new methods for synthesizing and delivering EPPA could help overcome some of the limitations associated with the compound.

Méthodes De Synthèse

EPPA can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzenesulfonyl chloride with phenylalanine methyl ester. The reaction results in the formation of N-[(4-ethoxyphenyl)sulfonyl]-L-phenylalanine methyl ester, which is then converted to EPPA through hydrolysis and decarboxylation.

Applications De Recherche Scientifique

EPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neurology, immunology, and oncology. The compound has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPA has also been found to have immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, EPPA has been shown to inhibit the growth of cancer cells, indicating its potential use as an anticancer agent.

Propriétés

Formule moléculaire

C17H19NO5S

Poids moléculaire

349.4 g/mol

Nom IUPAC

3-[(4-ethoxyphenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H19NO5S/c1-2-23-14-8-10-15(11-9-14)24(21,22)18-16(12-17(19)20)13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3,(H,19,20)

Clé InChI

LJTGJTSUSCETCP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2

SMILES canonique

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.